molecular formula C15H10ClF3N2O4S2 B2798025 N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline CAS No. 1025316-32-8

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline

Cat. No. B2798025
CAS RN: 1025316-32-8
M. Wt: 438.82
InChI Key: PMKJDLRYYOZBCX-NTEUORMPSA-N
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Description

“N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline” is a complex organic compound. It contains several functional groups, including a sulfonyl group, a nitro group, a trifluoromethylsulfanyl group, and an aniline group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its functional groups. These properties could include things like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Visible-light-promoted S-trifluoromethylation of Thiophenols

This compound can be used as a trifluoromethyl radical precursor. Arylthiolate anions can form electron donor–acceptor (EDA) complexes with this compound, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, thus realizing the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Synthesis of Piperazine Derivatives

The compound has been used in the synthesis of piperazine derivatives. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis.

Evaluation of Drug-like Molecules

The molecular weight of the compound is less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors. This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules.

Antifungal Activity

Compounds related to this compound have shown moderate to good antifungal effects, particularly against Cryptococcus neoformans, highlighting the potential of these derivatives in developing antifungal treatments.

Anticancer Activity

Certain compounds, specifically those containing a piperazine moiety, showed promising activity against leukemia, colon cancer, and melanoma cell lines, offering insight into the design of new anticancer drugs.

Receptor Antagonist Development

This compound has been used in the development of adenosine A2B receptor antagonists.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has potential applications in fields like medicine or materials science, future research could involve studying its properties in more detail, optimizing its synthesis, and testing its performance in relevant applications .

properties

IUPAC Name

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O4S2/c16-10-1-7-13(8-2-10)27(24,25)14(21(22)23)9-20-11-3-5-12(6-4-11)26-15(17,18)19/h1-9,20H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKJDLRYYOZBCX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline

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